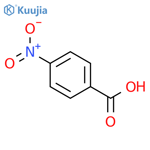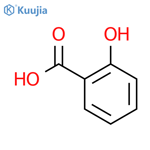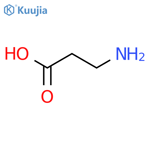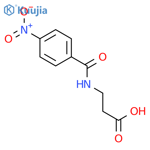Cas no 80573-04-2 (Balsalazide)
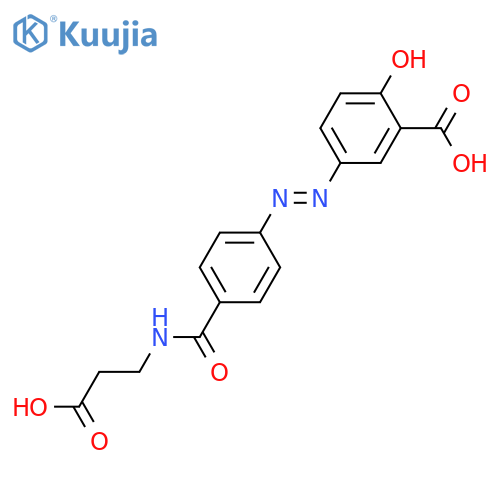
Balsalazide 化学的及び物理的性質
名前と識別子
-
- (E)-5-((4-((2-Carboxyethyl)carbamoyl)phenyl)diazenyl)-2-hydroxybenzoic acid
- Balsalazide
- ASOXIME CHLORIDE
- BALSALAZIDE DISODIUM SALT
- BALSALAZIDE SODIUM
- balsalazido
- BALSALZIDE DISODIUM
- (E)-5-[[4-[[(2-Carboxyethyl)amino]-carbonyl]phenyl]azo-2-hydroxybenzoic acid
- Balsalazide Disodium
- Balsalazidum
- 3-tert-butylsulfanylpyridin-4-ylamine
- 5-(2-{4-[(2-carboxyethyl)carbamoyl]phenyl}diazen-1-yl)-2-hydroxybenzoic acid
- KS-5215
- HMS3369E09
- 5-((4-((2-carboxyethyl)carbamoyl)phenyl)diazenyl)-2-hydroxybenzoic acid
- SCHEMBL118300
- F85019
- SCHEMBL138311
- D07488
- P80AL8J7ZP
- AC-8500
- BALSALAZIDE [MI]
- AB01209737-01
- 3-[[4-(2-carboxyethylcarbamoyl)phenyl]hydrazono]-6-oxo-cyclohexa-1,4-diene-1-carboxylic acid
- Balsalazido [Spanish]
- Balsalazida [Spanish]
- Giazo
- SMR000469221
- 3-[[4-[(2-carboxyethylamino)-oxomethyl]phenyl]hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienecarboxylic acid
- IPOKCKJONYRRHP-UHFFFAOYSA-N
- HMS2052K19
- (E)-5-({p-[(2-carboxyethyl)carbamoyl]phenyl}azo)-2-salicylic acid
- FT-0602905
- NCGC00164634-02
- Colazide
- Tox21_112252
- AS-17568
- Benzoic acid, 5-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl]-2-hydroxy-
- MLS001424257
- CHEMBL1208641
- BALSALAZIDE [WHO-DD]
- 5-[4-(2-carboxy-ethylcarbamoyl)-phenylazo]-2-hydroxy-benzoic acid
- BIDD:GT0772
- Balsalazide-d3DisodiumSalt
- HY-B0667
- Balsalazida
- 5-[4-(2-Carboxyethylcarbamoyl)phenylazo]salicylic acid
- 80573-04-2
- NC00390
- Benzoic acid, 5-((4-(((2-carboxyethyl)amino)carbonyl)phenyl)azo)-2-hydroxy-, (E)-
- BENZOIC ACID, 5-((4-(((2-CARBOXYETHYL)AMINO)CARBONYL)PHENYL)AZO)-2-HYDROXY-
- MFCD00868204
- BDBM50565694
- 5-[(E)-{4-[(2-carboxyethyl)carbamoyl]phenyl}diazenyl]-2-hydroxybenzoic acid
- CHEBI:94605
- BALSALAZIDE [INN]
- CHEBI:267413
- BALSALAZIDE [VANDF]
- Q27166431
- (3E)-3-(2-{4-[(2-carboxyethyl)carbamoyl]phenyl}hydrazinylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid
- EN300-119538
- GTPL11569
- DB01014
- NCGC00164634-01
- Balsalazidum [Latin]
- 399030-81-0
- CCG-101140
- s4842
- DTXCID5020653
- CHEMBL1201346
- NS00038077
- HMS2233C19
- Q-200671
- UNII-P80AL8J7ZP
- Colazal
- SCHEMBL15841310
- AKOS015892568
- Balsalazide (INN)
- Tox21_112252_1
- DTXSID7040653
- (E)-5-[[[-4-(2-Carboxyethyl)aminocarbonyl]phenyl]azo]-2-hydroxybenzoic acid
- Bacitracin zinc, Antibiotic for Culture Media Use Only
- (E)-5-((4-(((2-Carboxyethyl)amino)carbonyl)phenyl)azo)-2-hydroxybenzoic acid
- SCHEMBL142548
- 3-(2-{4-[(2-carboxyethyl)carbamoyl]phenyl}hydrazinylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid
- A839951
- Balsalazide [INN:BAN]
- 5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid
- Q347337
- 5-({4-[(2-Carboxyethyl)carbamoyl]phenyl}diazenyl)-2-hydroxybenzoic acid
- (E)-5-((4-(2-carboxyethylcarbamoyl)phenyl)diazenyl)-2-hydroxybenzoic acid
- DTXSID50861027
- CAS-80573-04-2
- Z2588038982
- HMS3394K19
- 5-[(1E)-2-[4-[[(2-Carboxyethyl)amino]carbonyl]phenyl]diazenyl]-2-hydroxybenzoic acid (ACI)
- Benzoic acid, 5-[(1E)-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]azo]-2-hydroxy- (9CI)
- Benzoic acid, 5-[[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]azo]-2-hydroxy-, (E)- (ZCI)
- Colaza
- BRD-K41410256-304-02-2
-
- MDL: MFCD00868204
- インチ: 1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26)/b20-19+
- InChIKey: IPOKCKJONYRRHP-FMQUCBEESA-N
- ほほえんだ: C(C1C(O)=CC=C(/N=N/C2C=CC(C(=O)NCCC(=O)O)=CC=2)C=1)(=O)O
計算された属性
- せいみつぶんしりょう: 357.09600
- どういたいしつりょう: 357.096
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 9
- 重原子数: 26
- 回転可能化学結合数: 8
- 複雑さ: 687
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 145A^2
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 色と性状: 黄色からオレンジ色の結晶粉末
- 密度みつど: 1.44 g/cm3
- ゆうかいてん: 254-255?C
- 屈折率: 1.649
- PSA: 148.65000
- LogP: 3.10120
Balsalazide セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: S36/37
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- リスク用語:R20/21/22
Balsalazide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4571-1mg |
Balsalazide |
80573-04-2 | 1mg |
¥ 238 | 2023-09-07 | ||
| eNovation Chemicals LLC | Y1234988-10mg |
Balsalazide |
80573-04-2 | 95% | 10mg |
$190 | 2024-06-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4571-5 mg |
Balsalazide |
80573-04-2 | 5mg |
¥556.00 | 2022-04-26 | ||
| Enamine | EN300-119538-1.0g |
5-[(1E)-2-{4-[(2-carboxyethyl)carbamoyl]phenyl}diazen-1-yl]-2-hydroxybenzoic acid |
80573-04-2 | 95% | 1g |
$1007.0 | 2023-05-06 | |
| abcr | AB509392-1 g |
Balsalazide |
80573-04-2 | 1g |
€602.90 | 2023-07-10 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4571-1 mL * 10 mM (in DMSO) |
Balsalazide |
80573-04-2 | 1 mL * 10 mM (in DMSO) |
¥686.00 | 2022-04-26 | ||
| TRC | B116300-25mg |
Balsalazide |
80573-04-2 | 25mg |
$ 247.00 | 2023-04-19 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B877295-50mg |
Balsalazide |
80573-04-2 | ≥99% | 50mg |
¥3,682.00 | 2022-09-02 | |
| TRC | B116300-50mg |
Balsalazide |
80573-04-2 | 50mg |
$ 460.00 | 2023-04-19 | ||
| DC Chemicals | DC9562-250 mg |
Balsalazide |
80573-04-2 | >98% | 250mg |
$600.0 | 2022-03-01 |
Balsalazide 合成方法
ごうせいかいろ 1
2.1 Reagents: Sodium hydroxide Solvents: Water ; rt → 5 °C; 3 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 8 h, 65 °C
4.1 Reagents: 4-Nitrobenzoic acid , Hydrochloric acid Solvents: Water ; 1 h, 0 °C
4.2 Reagents: Sodium carbonate , Sodium hydroxide Solvents: Water ; 0 °C
4.3 Reagents: Sodium hydroxide Solvents: Water ; 3 h, pH 8
4.4 Reagents: Hydrochloric acid Solvents: Water ; 1 h
ごうせいかいろ 2
1.2 Reagents: Hydrogen Catalysts: Palladium ; 1 atm, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt
1.4 Solvents: Water ; 10 min, rt; rt → -5 °C
1.5 Reagents: Sodium nitrite Solvents: Water ; 1 h, 0 °C
1.6 Reagents: Sodium carbonate , Sodium hydroxide Solvents: Water ; 0 °C
1.7 Reagents: Sodium hydroxide Solvents: Water ; 3 h, pH 8, 0 °C
1.8 1 h, rt
ごうせいかいろ 3
2.1 Reagents: Sodium carbonate , Sodium hydroxide Solvents: Water ; 15 - 20 min, 0 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ; 3 h, pH 10, 0 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1
ごうせいかいろ 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, 0 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 1 bar, rt
3.1 Reagents: Sodium carbonate , Sodium hydroxide Solvents: Water ; 15 - 20 min, 0 °C
3.2 Reagents: Sodium hydroxide Solvents: Water ; 3 h, pH 10, 0 °C
3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Balsalazide Raw materials
Balsalazide Preparation Products
Balsalazide 関連文献
-
Nian Liu,Haoyu Wang,Zizhen Yang,Kunyi Zhao,Shangyong Li,Ningning He Food Funct. 2022 13 6875
-
Yao Xiao,Zi Xin You,Yong Heng Xing,Feng Ying Bai,Zhan Shi Dalton Trans. 2022 51 9336
-
3. Towards sustainable continuous production of azo dyes: possibilities and techno-economic analysisChinmay A. Shukla,Mahesh S. Kute,Amol A. Kulkarni Green Chem. 2021 23 6614
-
Wei Ha,Xiao-Bo Zhao,Wei-Hua Zhao,Jiang-Jiang Tang,Yan-Ping Shi J. Mater. Chem. B 2021 9 3200
-
Chen Wang,Zi Xin You,Yong-Heng Xing,Feng-Ying Bai,Zhan Shi CrystEngComm 2021 23 4840
-
Tasha M. Santiago-Rodriguez,Raul Cano,Rafael Jiménez-Flores Food Funct. 2016 7 4160
Balsalazideに関する追加情報
Professional Introduction to Balsalazide (CAS No. 80573-04-2)
Balsalazide, chemically designated as 4-amino-5-methyl-2-phenylsulfonylpyrimidine, is a well-known pharmaceutical compound with the CAS number 80573-04-2. This compound has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique pharmacological properties and therapeutic applications. Balsalazide is primarily recognized for its role as a prodrug, which means it is converted into an active form within the body to exert its intended biological effects.
The chemical structure of Balsalazide features a pyrimidine core, which is a common motif in many bioactive molecules. The presence of an amino group and a phenylsulfonyl moiety contributes to its distinctive reactivity and interaction with biological targets. This structural framework allows Balsalazide to modulate various enzymatic pathways, making it a versatile tool in drug development.
One of the most notable applications of Balsalazide is in the treatment of inflammatory bowel diseases (IBD), particularly ulcerative colitis and Crohn's disease. The compound's mechanism of action involves the conversion to 5-aminosulfonylbenzoic acid, which subsequently undergoes further metabolism to release 5-aminosalicylic acid (5-ASA) at the site of inflammation. 5-ASA is a well-established anti-inflammatory agent that exerts its therapeutic effects by inhibiting cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing prostaglandin and leukotriene synthesis.
Recent advancements in pharmacokinetic studies have highlighted the importance of Balsalazide's prodrug nature. Research indicates that the initial conversion phase is crucial for achieving therapeutic efficacy, as it allows for targeted delivery of the active metabolite to inflamed tissues. This localized action minimizes systemic side effects, making Balsalazide a favorable option for long-term management of IBD.
In addition to its established role in IBD treatment, Balsalazide has been explored for its potential in other therapeutic areas. Emerging studies suggest that it may have anti-cancer properties due to its ability to inhibit key enzymes involved in tumor proliferation and angiogenesis. Specifically, the phenylsulfonyl group in Balsalazide has been found to interfere with tyrosine kinase activity, which is crucial for cancer cell survival and growth.
Moreover, the structural similarity between Balsalazide and other sulfonylurea compounds has led researchers to investigate its effects on glucose metabolism. Preliminary findings indicate that Balsalazide may exhibit mild hypoglycemic effects by modulating insulin sensitivity in peripheral tissues. While further clinical trials are needed to confirm these observations, they open up new avenues for exploring Balsalazide's utility in managing metabolic disorders.
The synthesis of Balsalazide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the condensation of an appropriate phenylsulfonyl chloride with a pyrimidine derivative, followed by functional group transformations to introduce the amino group. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that pharmaceutical-grade Balsalazide meets stringent regulatory standards.
Quality control and analytical techniques play a pivotal role in ensuring the consistency and efficacy of Balsalazide products. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed methods for characterizing the compound and detecting impurities. These analytical tools provide critical data for regulatory submissions and ensure that patients receive safe and effective medication.
The pharmacological profile of Balsalazide has been further enhanced through structural modifications aimed at improving bioavailability and reducing gastrointestinal irritation. Analogues of Balsalazide have been synthesized and evaluated for their pharmacokinetic properties. Some derivatives have shown improved solubility and absorption rates, which could lead to more rapid onset of action and better patient compliance.
In conclusion, Balsalazide (CAS No. 80573-04-2) is a multifaceted compound with significant therapeutic potential in inflammatory bowel diseases, cancer research, and metabolic disorders. Its unique chemical structure and prodrug mechanism make it an attractive candidate for further development in pharmaceutical chemistry. Ongoing research continues to uncover new applications and refine synthetic strategies, ensuring that Balsalazide remains at the forefront of medicinal innovation.
80573-04-2 (Balsalazide) 関連製品
- 6804-07-5(carbadox)
- 1182895-47-1(2-(2,2-Difluoroethylamino)acetamide)
- 2138138-46-0(4-Chloro-5-fluoro-6-methyl-2-(trichloromethyl)pyrimidine)
- 2375267-70-0(1-[(4-Chlorophenyl)methoxy]piperidin-4-one)
- 922129-80-4(N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide)
- 88964-99-2(6-chloro-2-(4-chlorophenyl)imidazo1,2-apyridine)
- 850910-65-5(4-benzyl(ethyl)sulfamoyl-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
- 923184-91-2(N-cyclopentyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide)
- 1023277-41-9(3-(Piperidin-3-yloxy)aniline)
- 1261990-99-1(2-Chloro-4-(2,4,6-trifluorophenyl)phenol)

